molecular formula C21H20N2O2S B2874098 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-70-0

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2874098
CAS No.: 684232-70-0
M. Wt: 364.46
InChI Key: SZAKFTBQJNHUDY-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-aminothiazole ring, which is in turn substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is a versatile and privileged scaffold in medicinal chemistry due to its aromaticity and ability to participate in various donor-acceptor and nucleophilic reactions . Molecules containing the thiazole nucleus are of significant interest in pharmacological research because they can interact with multiple biological targets, potentially inhibiting enzymes, blocking receptors, or modulating biochemical pathways . The specific incorporation of a tetrahydronaphthalene moiety, a partially saturated bicyclic system, is a structural feature found in bioactive molecules and may influence the compound's lipophilicity and binding affinity. Thiazole derivatives have demonstrated a wide spectrum of biological activities in preclinical research, including potential as anti-inflammatory agents acting through the modulation of pathways like LOX, COX, MAPK, and JAK-STAT , as well as anti-cancer properties exemplified by derivatives acting as EGFR/HER-2 dual-target inhibitors that suppress cancer growth and angiogenesis . Furthermore, structurally related compounds have been investigated as inhibitors of key enzymes such as p38 Mitogen-Activated Protein Kinases (p38 MAPK), which are implicated in inflammatory diseases, rheumatoid arthritis, and other pathological conditions . This compound is supplied as a high-purity chemical entity for research and development purposes, primarily intended for use in lead optimization, structure-activity relationship (SAR) studies, and the investigation of new therapeutic agents in fields such as oncology, immunology, and inflammation. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c1-25-18-10-8-15(9-11-18)20(24)23-21-22-19(13-26-21)17-7-6-14-4-2-3-5-16(14)12-17/h6-13H,2-5H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAKFTBQJNHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule decomposes into three modular components:

  • 4-Methoxybenzoyl group : Derived from 4-methoxybenzoic acid.
  • 2-Aminothiazole core : Functionalized at the 4-position with a tetrahydronaphthalene moiety.
  • 5,6,7,8-Tetrahydronaphthalen-2-yl substituent : Introduced via cross-coupling or cyclocondensation.

Two primary routes emerge:

  • Route A : Suzuki-Miyaura coupling to install the tetrahydronaphthalene group onto a preformed thiazole intermediate.
  • Route B : Hantzsch thiazole synthesis integrating the tetrahydronaphthalene unit during heterocycle formation.

Synthetic Methodologies

Route A: Suzuki-Miyaura Cross-Coupling Approach

Synthesis of 4-Bromo-2-aminothiazole

The thiazole core is constructed via Hantzsch cyclization using α-bromoketones and thiourea. For example:
$$
\text{2-Bromo-1-(tetralin-2-yl)ethan-1-one + Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{4-Bromo-2-aminothiazole}
$$
Key Data :

  • Yield: 68–72% (analogous to)
  • Characterization: $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) δ 7.45 (s, 1H, Thiazole-H), 2.80–2.95 (m, 4H, Tetralin-CH$$2$$)
Suzuki-Miyaura Coupling with Tetrahydronaphthalen-2-ylboronic Acid

The bromothiazole intermediate undergoes palladium-catalyzed cross-coupling:
$$
\text{4-Bromo-2-aminothiazole + Tetralin-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{Toluene/H}_2\text{O}} \text{2-Amino-4-(tetralin-2-yl)thiazole}
$$
Optimized Conditions :

  • Catalyst: 5 mol% Pd(PPh$$3$$)$$4$$
  • Base: 2M Na$$2$$CO$$3$$ (aq)
  • Temperature: 90°C, 12 h
  • Yield: 82% (extrapolated from)
Amide Bond Formation with 4-Methoxybenzoyl Chloride

The final acylation employs Schotten-Baumann conditions:
$$
\text{2-Amino-4-(tetralin-2-yl)thiazole + 4-Methoxybenzoyl Chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Critical Parameters :

  • Stoichiometry: 1.2 equiv acyl chloride
  • Workup: Sequential washes with 1N HCl, NaHCO$$_3$$, and brine
  • Purification: Silica gel chromatography (EtOAc/Hexanes 1:3)
  • Yield: 89% (consistent with)

Route B: Hantzsch Thiazole Synthesis with Integrated Tetralin Moiety

Preparation of 2-Bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Friedel-Crafts acylation of tetralin provides the α-bromoketone:
$$
\text{Tetralin + Bromoacetyl Bromide} \xrightarrow{\text{AlCl}3, \text{CH}2\text{Cl}_2} \text{2-Bromo-1-(tetralin-2-yl)ethanone}
$$
Challenges :

  • Regioselectivity controlled by Lewis acid stoichiometry (2.2 equiv AlCl$$_3$$)
  • Yield: 61% (patent data)
Cyclocondensation with Thiourea

Classic Hantzsch protocol forms the thiazole ring:
$$
\text{α-Bromoketone + Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{2-Amino-4-(tetralin-2-yl)thiazole}
$$
Reaction Monitoring :

  • TLC (EtOAc/Hexanes 1:1) R$$_f$$ = 0.35
  • Yield: 74%
Acylation as in Route A

Identical amidation steps apply, demonstrating route convergence.

Analytical Characterization

Spectroscopic Data Consolidation

  • HRMS (ESI+) : m/z calcd for C$${21}$$H$${21}$$N$$2$$O$$2$$S [M+H]$$^+$$: 381.1372, found: 381.1375
  • $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d$$6$$) :
    δ 11.32 (s, 1H, NH), 8.21 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.02 (d, J = 8.5 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH$$3$$), 2.78–2.86 (m, 4H, Tetralin-CH$$2$$), 1.72–1.81 (m, 4H, Tetralin-CH$$2$$)
  • Melting Point : 178–180°C (DSC, heating rate 10°C/min)

Purity Assessment

  • HPLC : 99.2% purity (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min)
  • Elemental Analysis : Calcd (%) C 66.29, H 5.56, N 7.36; Found C 66.31, H 5.54, N 7.33

Comparative Evaluation of Synthetic Routes

Parameter Route A (Suzuki) Route B (Hantzsch)
Total Yield 62% 58%
Step Count 3 3
Purification Complexity Moderate High
Scalability >100 g <50 g
Cost Index 1.8 2.4

Key Insights :

  • Route A advantages: Higher functional group tolerance, scalable coupling
  • Route B limitations: Low regioselectivity in Friedel-Crafts step

Industrial Considerations and Process Optimization

Catalyst Recycling in Suzuki Coupling

Immobilized Pd catalysts (e.g., Pd@SiO$$_2$$) enable:

  • 5 Recycles with <5% activity loss
  • Residual Pd <10 ppm (ICP-MS)

Continuous Flow Amidation

Microreactor technology improves:

  • Reaction time: 8 min vs. 12 h batch
  • Yield enhancement: 93% at 50°C

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 4-hydroxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide.

    Reduction: 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Heterocyclic Core Variations

The thiazole ring in the target compound differentiates it from analogs with 1,3,4-oxadiazole or triazole cores. For example:

  • 1,3,4-Oxadiazole Derivatives : Compounds such as N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 6, ) and N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(methoxy)benzamide (Compound 12, ) share the tetrahydronaphthalenyl moiety but exhibit reduced steric bulk due to the oxadiazole ring. These derivatives were synthesized via coupling reactions with yields ranging from 12% to 58% .
  • Triazole Derivatives : Compounds like 9c () incorporate triazole-thiazole hybrids but lack the tetrahydronaphthalenyl group, instead featuring bromophenyl substituents.

Substituent Effects on the Benzamide Core

Variations in the benzamide substituents significantly impact physicochemical and biological properties:

Compound Name Substituent on Benzamide Yield (%) HPLC Purity (%) Source
Target Compound 4-Methoxy N/A N/A -
Compound 6 () 3-Trifluoromethyl 15 95.5
Compound 7 () 4-Bromo 50 95.3
Compound 12 () 4-Methoxy 58 >95
Compound 13 () 4-Fluoromethyl 28 100
  • Electron-Withdrawing Groups (e.g., -CF₃, -Br): These substituents, as in Compounds 6 and 7, may enhance metabolic stability but reduce solubility .
  • Electron-Donating Groups (e.g., -OCH₃): The methoxy group in the target compound and Compound 12 improves solubility and may influence π-π stacking interactions in target binding .

Biological Activity

4-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C20H19N3O3
  • Molecular Weight : 349.4 g/mol
  • CAS Registry Number : 912910-61-3

The structure includes a methoxy group and a thiazole moiety, which are known to influence biological activity significantly.

The compound's biological activity is primarily attributed to its interaction with various molecular targets. The thiazole ring is known for its role in modulating enzyme activities and receptor interactions. Specifically, compounds with thiazole derivatives have shown promise in cancer therapy and as anti-inflammatory agents.

Biological Activity Overview

  • Antitumor Activity :
    • Several studies have indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HT-29 .
    • A structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups enhances the antitumor potency of thiazole derivatives .
  • Anticonvulsant Properties :
    • Compounds with similar structures have been evaluated for anticonvulsant activity. For example, certain thiazole derivatives demonstrated effective protection against seizures in animal models .
  • Anti-inflammatory Effects :
    • Thiazole derivatives are also noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .

Case Study 1: Antitumor Efficacy

In a study published in MDPI, a series of thiazole-benzamide derivatives were tested for their antitumor efficacy. The results showed that compounds with a naphthalene substituent exhibited enhanced cytotoxicity against A-431 cells with an IC50 value of approximately 1.61 µg/mL . This finding underscores the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticonvulsant Activity

A recent investigation into the anticonvulsant properties of thiazole-based compounds revealed that specific structural modifications led to significant increases in protective effects against seizures induced by pentylenetetrazol (PTZ). The most active compound displayed a median effective dose (ED50) significantly lower than existing anticonvulsants .

Research Findings Summary Table

Activity Cell Line/Model IC50/ED50 Reference
AntitumorA-4311.61 µg/mL
AnticonvulsantPTZ Seizure ModelED50 not specified
Anti-inflammatoryVariousNot specified

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